SDZ SER 082 fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

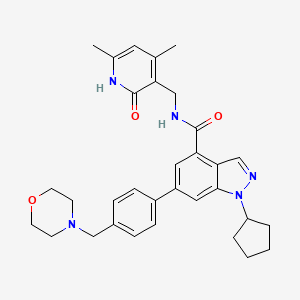

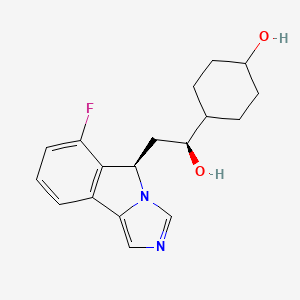

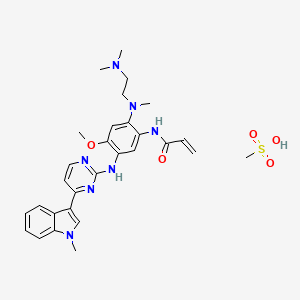

SDZ SER 082 fumarate is a drug that acts as a mixed antagonist for the 5-HT 2B and 5-HT 2C serotonin receptors . It has good selectivity over other serotonin receptor subtypes and a slight preference for 5-HT 2C over 5-HT 2B . It has been used in animal studies to investigate the behavioral effects of different 5-HT 2 subtypes and how they influence the effects of other drugs such as cocaine .

Molecular Structure Analysis

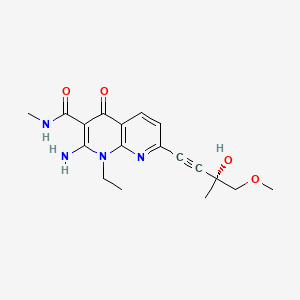

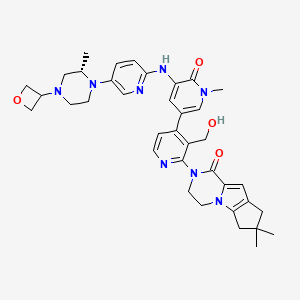

The chemical name of this compound is (+)-cis-4,5,7a,8,9,10,11,11a-Octahydro-7H-10-methylindolo[1,7-bc][2,6]-naphthyridine fumarate . The molecular formula is C19H24N2O4 , and the molecular weight is 344.41 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 344.41 . The compound is soluble to 100 mM in water .Aplicaciones Científicas De Investigación

Role in Drug Addiction : Filip (2005) demonstrated that SDZ SER 082 fumarate does not significantly alter the maintenance of cocaine self-administration in rats. However, it failed to affect both cue- and cocaine priming-induced reinstatement of cocaine-seeking behavior. This indicates the limited involvement of 5-HT2C receptors in the rewarding effects of cocaine and in cocaine craving and dependence treatment (Filip, 2005).

Cardiovascular Effects : Ferreira et al. (2005) found that this compound can block the hypertensive effects promoted by the central administration of mCPP, a 5-HT2C agonist, in non-stressed rats. This study highlights the role of 5-HT2C receptors in the control of blood pressure and heart rate (Ferreira et al., 2005).

Cellular Metabolism in Cancer : Research by Pollard et al. (2005) showed that cells deficient in fumarate hydratase (FH), which are linked to hereditary leiomyomatosis and renal cell cancer, accumulate fumarate. This accumulation leads to over-expression of HIF1alpha and activation of its targets, implicating a role in tumorigenesis. Such findings suggest the potential relevance of this compound in studying the metabolic pathways in cancer cells (Pollard et al., 2005).

Mitochondrial Function and Metabolic Engineering : Studies by Chen et al. (2015, 2016) on the mitochondrial engineering of the TCA cycle for fumarate production in microbial systems highlight the broader metabolic relevance of fumarate-related enzymes and intermediates, indirectly linking to the potential applications of this compound in understanding and manipulating such pathways (Chen et al., 2015); (Chen et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUZZRDHJMOLTN-MRYVXRNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.